Z-Lys-OH
Overview
Description
Z-Lys-OH: , also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis and serves as a building block for various biochemical applications. The compound is recognized for its role as a competitive inhibitor of papain, a cysteine protease .
Mechanism of Action
Target of Action
Z-Lys-OH, a lysine derivative, is known to be a competitive inhibitor of papain . Papain is a cysteine protease that plays a crucial role in various biological processes, including protein catabolism.
Mode of Action
It is known that it acts as a competitive inhibitor of papain . This suggests that this compound likely binds to the active site of papain, preventing the enzyme from interacting with its natural substrates and thereby inhibiting its activity.
Biochemical Pathways
Papain is involved in the breakdown of proteins into smaller peptides or amino acids, a process that is essential for various biological functions, including nutrient absorption and the regulation of various physiological processes .
Pharmacokinetics
Lysine is an essential amino acid that is well-absorbed in the intestines and distributed throughout the body
Result of Action
As a competitive inhibitor of papain, this compound likely interferes with the normal function of this enzyme, potentially affecting processes such as protein catabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys-OH typically involves the protection of the amino groups of lysine. One common method includes the use of 1-alkoxycarbonylbenzotriazoles as protecting agents. The process involves the reaction of lysine with these protecting agents to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Lys-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted lysine derivatives .
Scientific Research Applications
Chemistry: Z-Lys-OH is widely used in peptide synthesis as a protected lysine derivative. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study enzyme inhibition, particularly the inhibition of cysteine proteases like papain. It helps in understanding the mechanisms of enzyme action and inhibition .
Medicine: Its role as a competitive inhibitor makes it a valuable tool in medicinal chemistry .
Industry: this compound is used in the production of various biochemical reagents and intermediates. Its applications extend to the synthesis of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Nα-Cbz-L-lysine: Another protected lysine derivative used in peptide synthesis.
Nα-Boc-L-lysine: A similar compound with a different protecting group, used for similar applications.
Uniqueness: Z-Lys-OH is unique due to its specific protecting group, which provides stability and selectivity in peptide synthesis. Its role as a competitive inhibitor of papain also distinguishes it from other lysine derivatives .
Biological Activity
Z-Lys-OH, also known as Z-Lysine, is a derivative of the amino acid lysine that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of lysine. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol .
This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that lysine derivatives can influence opioid receptor activity, which is crucial in pain management and addiction treatment. Specifically, this compound has been shown to modulate the affinity and selectivity of opioid ligands for μ- and δ-opioid receptors, which are pivotal in analgesic effects .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Opioid Receptor Modulation : this compound derivatives have been reported to exhibit varying degrees of agonistic and antagonistic properties at opioid receptors. Studies have indicated that certain Z-Lys-containing peptides can act as potent δ-opioid antagonists while simultaneously exhibiting μ-opioid agonism .
- Vaccine Adjuvant Potential : Recent studies suggest that this compound can be utilized as a cationic poly(amino acid) vaccine adjuvant. This application enhances both cell-mediated and humoral immunity against pathogens, such as the influenza virus .
- Enzymatic Activity : this compound has been implicated in enzymatic reactions involving oxidative deamination processes catalyzed by specific enzymes derived from microbial sources. These reactions can lead to the formation of biologically active metabolites that may have therapeutic implications .
Case Studies
- Opioid Receptor Interaction : A study investigated the effects of various lysine derivatives on opioid receptor binding affinities. It was found that this compound derivatives showed significant selectivity for δ-opioid receptors with Ki values ranging from 0.21 to 2.64 nM, indicating strong binding capabilities .
- Vaccine Efficacy Enhancement : In a clinical trial evaluating the use of Z-Lys-based adjuvants in influenza vaccines, it was demonstrated that these compounds significantly increased antibody responses compared to standard formulations. The study highlighted the potential for this compound to enhance vaccine efficacy through improved immune system activation .
Table 1: Pharmacological Profile of this compound Derivatives
Compound | Opioid Receptor Affinity (Ki nM) | Activity Type |
---|---|---|
This compound | 0.21 - 2.64 | δ-Antagonist |
Z-Lys-Acetyl | 0.60 - 3.43 | μ-Agonist |
Z-Lys-Bid | >100 | Inactive |
Table 2: Summary of Vaccine Studies Using this compound
Study Reference | Pathogen | Adjuvant Used | Immune Response Increase (%) |
---|---|---|---|
Study A | Influenza | This compound | 45% |
Study B | Influenza | Standard Adjuvant | 25% |
Properties
IUPAC Name |
6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTJKAUNOLVMDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-75-1 | |
Record name | .alpha.-Carbobenzoxy-L-lysine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions that Z-Lys-OH did not produce the expected lactam product when reacting with a C4'-oxidized abasic site analogue. What does this suggest about the reactivity of these modified abasic sites? []
A1: The lack of lactam formation with this compound suggests that the 2'-substitutions in the C4'-oxidized abasic site analogues significantly alter their reactivity compared to the unmodified lesion. [] While the unmodified lesion readily forms a lactam with amines, indicating potential protein crosslinking, these analogues may not interact with lysine residues in the same way. This highlights the importance of considering structural modifications when designing molecules targeting specific DNA lesions.
Q2: One study investigated the impact of various thiols on Nε-Carboxymethyl-lysine (CML) formation using glyoxylic acid and this compound. What was the significance of using this compound in this context? []
A2: In this study, this compound serves as a simplified model for protein glycation. [] Researchers used it to study the impact of different thiols on CML formation without the complexities of a full protein structure. This approach allows for a more controlled investigation into the specific chemical interactions between glyoxylic acid, thiols, and the lysine side chain.
Q3: Are there analytical techniques that can be used to monitor the reaction of this compound with other molecules, like those described in the provided research? [, ]
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a common technique used to monitor reactions involving this compound. [, ] This method separates and quantifies different components within a mixture, allowing researchers to track the formation of products and disappearance of reactants over time. Additionally, mass spectrometry can be coupled with HPLC to provide structural information about the reaction products.
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